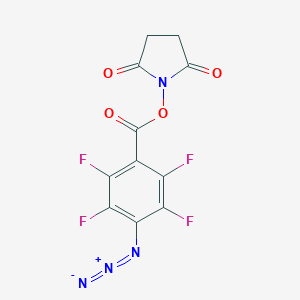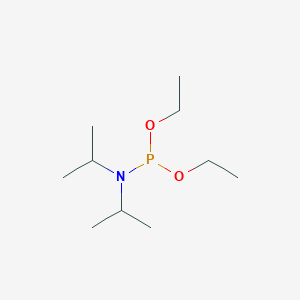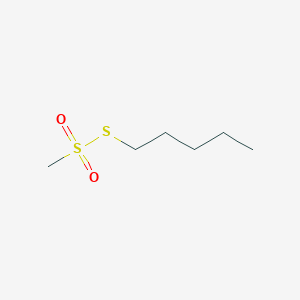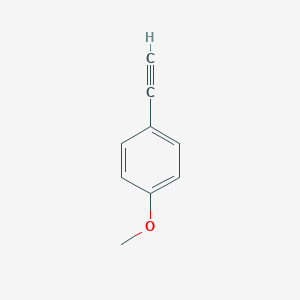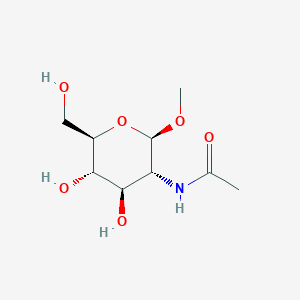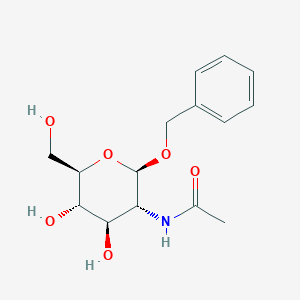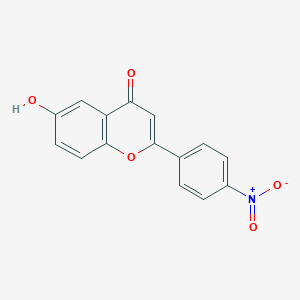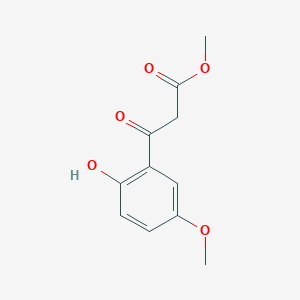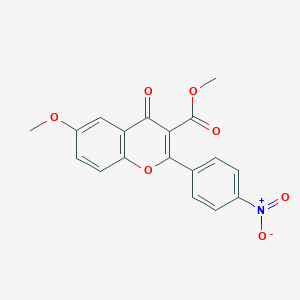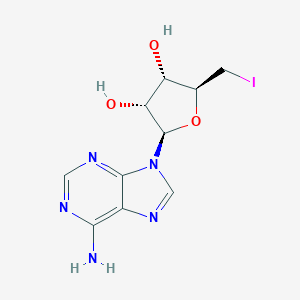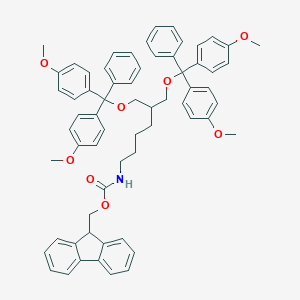
1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol
Overview
Description
1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol is a complex organic molecule that likely serves as a specialized intermediate in the synthesis of peptides or other organic compounds. Its structure suggests it is designed for specific roles in chemical synthesis, possibly involving peptide bond formation or protection strategies during synthesis processes.
Synthesis Analysis
Synthesis of complex organic molecules like this typically involves multi-step chemical reactions. For instance, the synthesis of related compounds often requires aromatic nucleophilic substitution and protection/deprotection steps for functional groups like amine or hydroxyl groups. An example of a complex synthesis process is the preparation of polyimides from diamines containing flexible units, indicating the meticulous and controlled conditions required for such syntheses (Tjugito & Feld, 1989).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction, NMR spectroscopy, and FT-IR spectroscopy. These techniques provide detailed insights into the bond lengths, angles, and overall geometry of the molecule, crucial for understanding its reactivity and interaction with other molecules. The large bond angles around phosphorus atoms in similar compounds underline the importance of molecular structure in determining chemical properties and reactivity (Sasaki, Tanabe, & Yoshifuji, 1999).
Scientific Research Applications
Nucleotide Synthesis and Modification :
- Seela and Kaiser (1987) demonstrated the use of a compound structurally related to 1,3-propanediol, which was protected with one dimethoxytrityl residue. This compound was converted into methoxy- and cyanoethoxyphosphoramidites, essential for the synthesis of modified oligonucleotides. These oligomers exhibited a high tendency to form hairpins and showed resistance to cleavage by snake venom phosphodiesterase when dA or dT residues were replaced by 1,3-propanediol in the dodecamers d(CGCGAATTCGCG) (Seela & Kaiser, 1987).
Synthesis and Characterization of Novel Compounds :
- Zhu (2010) reported the synthesis of 2,2-Bis(bromomethyl)-1,3-propanediol as a precursor for the synthesis of 4-(2,6-dioxaspiro-4,4-dibromomethylcyclohexyl)-N,N-dimethylaniline. This demonstrates the use of 1,3-propanediol derivatives in creating new chemical entities with potential applications in various fields (Zhu, 2010).
Development of Resin-bound Aminothiols :
- Mourtas et al. (2003) described attaching aminothiols through their thiol group onto 4,4′-dimethoxytrityl (Dmt)-resins, which are structurally related to 1,3-propanediol derivatives. This method was used in the solid-phase synthesis of aminothiol-containing peptides, highlighting the versatility of such compounds in peptide synthesis (Mourtas et al., 2003).
Hydrogen Bonding Studies in Chemical Structures :
- Fernandes, Wardell, and Skakle (2002) investigated 2-(hydroxymethyl)-1,3-propanediol, which is closely related to the compound , revealing insights into the hydrogen bonding patterns that could be applicable to similar structures. Their research provides valuable information for understanding the chemical behavior of such compounds (Fernandes, Wardell, & Skakle, 2002).
Polymer and Material Science :
- Lynn and Langer (2000) synthesized Poly(β-aminoesters) via the addition of various amines to 1,4-butanediol diacrylate, a compound structurally related to 1,3-propanediol. This study contributes to the understanding of polymer synthesis and degradation, relevant to the fields of biodegradable materials and medical applications (Lynn & Langer, 2000).
Safety And Hazards
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[6-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]hexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H63NO8/c1-67-53-34-26-49(27-35-53)63(47-18-7-5-8-19-47,50-28-36-54(68-2)37-29-50)72-43-46(17-15-16-42-65-62(66)71-45-61-59-24-13-11-22-57(59)58-23-12-14-25-60(58)61)44-73-64(48-20-9-6-10-21-48,51-30-38-55(69-3)39-31-51)52-32-40-56(70-4)41-33-52/h5-14,18-41,46,61H,15-17,42-45H2,1-4H3,(H,65,66) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJZXKXNQAKCKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H63NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398769 | |
| Record name | 1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
974.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol | |
CAS RN |
353754-96-8 | |
| Record name | Carbamic acid, [6-[bis(4-methoxyphenyl)phenylmethoxy]-5-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]hexyl]-, 9H-fluoren-9-ylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353754-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(O-dimethoxytrityl)-2-(N-Fmoc-4-aminobutyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




